![molecular formula C12H14ClNO6 B1371359 Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate CAS No. 214470-57-2](/img/structure/B1371359.png)
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be described by its molecular formula and molecular weight. For “Methyl 3-(4-(3-chloropropoxy)-3-methoxyphenyl)acrylate”, the linear formula is C14H17ClO4 and the molecular weight is 284.742 . For “[(3-chloropropoxy)methyl]benzene”, the linear formula is C10H13ClO and the molecular weight is 184.668 .Scientific Research Applications
Synthesis of Gefitinib
“Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate” is used in the synthesis of Gefitinib, a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases. This compound is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .
Chemical Intermediate
This compound is used as a chemical intermediate in the synthesis of other compounds. The specific methods of application can vary depending on the desired end product.
Synthesis of Quinazoline-Pyrrole Hybrid Compounds
Synthesis of 2 Substituted 4 Anilinoquinazolines
A series of 2 substituted 4 anilinoquinazolines has been synthesized from the corresponding 4 chloro 7-(3 chloropropoxy) 6-methyl-2 phenyl quinazoline 4 (3H) amine derivatives .
properties
IUPAC Name |
methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVDMOFTQTPPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate molecules within its crystal structure?
A1: The crystal structure of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate features two crystallographically independent molecules within its asymmetric unit []. Interestingly, the benzene rings of these two molecules are not coplanar but are slightly twisted with a dihedral angle of 9.12° []. Furthermore, these molecules are connected through weak intermolecular C—H⋯O hydrogen bonds, forming a three-dimensional network throughout the crystal lattice [].
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